Product packaging for F 127 (20% solution in DMSO)(Cat. No.:)

F 127 (20% solution in DMSO)

Cat. No.: B1532989
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

Nonionic detergent used to solubilize large dye molecules and in particular AM esters including BAPTA AM (Cat. No. 2787), and FURA AM and ci-IP3/PM . Pluronic is a registered trademark of BASF

Properties

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Alternative Name: Pluronic? F 127 (20% solution in DMSO)

Origin of Product

United States

Fundamental Aspects and Physicochemical Behavior of F 127 20% Solution in Dmso in Research Systems

Influence of Solvent Environment on Self-Assembly Dynamics of F 127 in Dimethyl Sulfoxide (B87167) Solutions

The self-assembly of Pluronic F 127 into micelles is a concentration and temperature-dependent phenomenon driven by the amphiphilic nature of its constituent blocks. sci-hub.st In aqueous systems, the hydrophobic PPO core is shielded by a hydrophilic PEO corona. mdpi.com The introduction of an organic cosolvent like DMSO significantly modulates this behavior.

Investigations into Critical Micelle Temperature (CMT) and Critical Micelle Concentration (CMC) Modulation by Dimethyl Sulfoxide.sci-hub.stnih.gov

The critical micelle temperature (CMT) is the minimum temperature at which micellization occurs at a given concentration, while the critical micelle concentration (CMC) is the minimum concentration required for micelle formation at a given temperature. Both parameters are sensitive to the solvent composition.

Studies have shown that DMSO influences the micellization and gelation of Pluronic F 127 in aqueous solutions in a concentration-dependent manner. sci-hub.st At low concentrations in aqueous solutions, DMSO can reduce the CMT. sci-hub.stnih.gov This effect is attributed to DMSO's ability to disrupt the structured water surrounding the hydrophobic PPO blocks, which in turn promotes the hydrophobic interactions leading to micelle formation at lower temperatures. sci-hub.stnih.gov For instance, the presence of 5% DMSO in aqueous solutions of F 127 has been shown to decrease the CMT by 1.5–3.5 °C. sci-hub.st

While specific data for a 20% F 127 solution in pure DMSO is not extensively documented in readily available literature, it is understood that at very high DMSO concentrations, the solvent properties change dramatically. DMSO is a good solvent for both the PEO and PPO blocks of F 127. This increased solubility of the hydrophobic PPO block in the solvent mixture would be expected to increase the CMC and CMT, as a greater entropic penalty would be required for the polymer chains to aggregate. The table below summarizes the effect of increasing F 127 concentration on the CMT in aqueous solutions, providing a baseline for understanding its behavior.

Table 1: Effect of Pluronic F127 Concentration on Critical Micelle Temperature (CMT) in Aqueous Solution
F 127 Concentration (mM)CMT (°C)Reference
0.40~26 nih.gov
7.94~17 nih.gov

Structural Characterization of Self-Assembled F 127 Micelles and Aggregates in Dimethyl Sulfoxide Media

The structure of F 127 micelles and their aggregates can be elucidated using a variety of analytical techniques.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in a solution. nih.gov For F 127, DLS can distinguish between individual polymer chains (unimers) and self-assembled micelles or aggregates. nih.govresearchgate.net In aqueous solutions, the hydrodynamic diameter of F 127 micelles is typically in the range of 10-100 nm. mdpi.com For example, at 37°C, the average hydrodynamic diameter of 5 wt% Pluronic F127 micelles in water was found to be 22.3 nm. nih.gov The addition of DMSO to aqueous F 127 solutions has been shown to have a slight influence on the micellization process. researchgate.netx-mol.com

The table below presents DLS data for F 127 micelles in aqueous solutions, which serves as a reference for understanding their size characteristics.

Table 2: Hydrodynamic Diameter of Pluronic F127 Micelles in Aqueous Systems
SystemTemperature (°C)Hydrodynamic Diameter (nm)Reference
Pluronic F127 (5 wt%) in water3722.3 nih.gov
Pluronic F127 at 40 °C4024.4 mdpi.com
Pluronic F127 at 37 °C3721.02 nih.gov
Pluronic F127 at 57 °C5716.89 nih.gov

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and internal structure of micelles. nih.gov SANS studies on F 127 in aqueous solutions have confirmed a core-shell structure, with a dehydrated PPO core and a hydrated PEO corona. nih.govreading.ac.uk The technique can also provide information on the aggregation number (the number of unimers per micelle) and the interactions between micelles. nih.gov In some cases, the self-assembled structures of F127 can transform from spherical to cylindrical micelles depending on the solution conditions. researchgate.net

UV-Vis spectroscopy can be used to indirectly study micellization by monitoring changes in the absorbance of a hydrophobic probe molecule that partitions into the micellar core upon its formation. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions as a function of temperature. dovepress.com For F 127 solutions, DSC can directly detect the endothermic process of micellization, allowing for the determination of the CMT. sci-hub.stnih.gov Studies have shown that DMSO reduces the critical micellization temperature of poloxamer systems. nih.govresearchgate.net DSC thermograms of F 127 in the presence of drugs have also been used to confirm the encapsulation of the drug within the micellar core, as indicated by the disappearance of the drug's melting peak. tandfonline.com

Table 3: DSC Data for Pluronic F127 and Drug Encapsulation
SampleMelting Peak (°C)ObservationReference
Pristine Docetaxel (DTX)~225.6Sharp melting peak tandfonline.com
DTX-loaded P105/F127 mixed micelles-Melting peak of DTX disappeared tandfonline.com
Free Curcumin (B1669340)176Sharp melting endothermic peak nih.gov
Pluronic F12759Relaxation peak following glass transition nih.gov
Pluronic micelle encapsulated curcumin (PMsCur)-No distinct peak of melting temperature near 176°C nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information at the molecular level. 1H NMR can be used to confirm the structure of the F 127 polymer and to study the changes in the chemical environment of the PEO and PPO protons upon micellization. dovepress.comdovepress.com In deuterated DMSO (DMSO-d6), characteristic peaks for the methyl (CH3) and methylene/methine (CH2/CH) groups of the PPO and PEO blocks can be identified. dovepress.comdovepress.com High-resolution solid-state 1H Magic Angle Spinning (MAS) NMR analyses have provided insights into the specific chemical groups in the poloxamer affected by DMSO. nih.govresearchgate.net These studies indicate that DMSO interacts with the poloxamer, influencing its molecular mechanism of assembly. nih.gov

Effects of Cosolvents and Additives on F 127 Micellization and Sol-Gel Transition in Dimethyl Sulfoxide Formulations.

The self-assembly of Pluronic F-127 into micelles and its subsequent transition from a solution (sol) to a gel-like state are defining characteristics influenced by various factors. In formulations containing Dimethyl Sulfoxide (DMSO), the addition of other cosolvents and additives can significantly modulate this behavior.

The inclusion of DMSO in aqueous solutions of F-127 has been shown to influence the critical micelle concentration (CMC) and critical micellization temperature (CMT), which are the concentration and temperature at which micelle formation begins, respectively. nih.gov At low concentrations, DMSO can disrupt the water structure around the F-127 molecules, which enhances the hydrophobicity of the polypropylene (B1209903) oxide (PPO) block and consequently lowers the CMT, promoting micellization. nih.govresearchgate.net

Research has shown that the micellization process of F-127 is slightly influenced by the addition of 1% ethanol (B145695) or DMSO. researchgate.netnih.gov However, the presence of certain additives, such as the compound curcumin, can significantly enhance this effect. nih.govresearchgate.netnih.gov The solubilization capacity of F-127 is dependent on the physical form of the polymer, specifically the distribution between unimers, aggregates, and micelles. researchgate.netnih.gov The formation of these micelles can, in turn, affect the stability and activity of a solubilized drug. researchgate.netnih.gov For instance, structures form between F-127 and curcumin at poloxamer concentrations of 0.3 µM or higher, which facilitates the solubilization of the photosensitizer. researchgate.net

Furthermore, the choice of the primary solvent system also plays a role. Studies have indicated that micellization is more favored in phosphate-buffered saline (PBS) compared to Milli-Q water. researchgate.netnih.gov The presence of salts, such as sodium and calcium chloride, has been found to decrease the gelation temperature. sci-hub.st This is a critical consideration for formulations intended for physiological environments.

Rheological Investigations of F 127 (20% solution in DMSO) Based Hydrogels and Polymeric Systems

The flow and deformation characteristics, or rheology, of F-127 solutions are crucial for understanding their behavior in various applications. A 20% solution of F-127 in DMSO, often as part of an aqueous system, forms a hydrogel with distinct rheological properties.

Viscoelastic Properties and Shear-Thinning Behavior of F 127 in Dimethyl Sulfoxide Compositions.

F-127 hydrogels exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. At temperatures above the sol-gel transition, the storage modulus (G'), representing the elastic component, is typically higher than the loss modulus (G''), which represents the viscous component, indicating a predominantly solid-like behavior. d-nb.inforsc.org

A key characteristic of these hydrogels is their shear-thinning behavior. mdpi.com This means that the viscosity of the gel decreases as the applied shear rate increases. This property is particularly important for applications like injectable drug delivery systems, as it allows the gel to be easily extruded through a syringe needle under high shear forces and then regain its higher viscosity at the target site where shear is low. mdpi.com

The viscosity of F-127 solutions is also influenced by concentration. While an increase in F-127 concentration does not significantly affect the viscosity of the solution in its sol phase, it markedly increases the viscosity and yield stress of the gel phase. researchgate.net

Temperature-Dependent Gelation Dynamics in F 127 (20% solution in DMSO) Formulations.

The gelation of F-127 solutions is a temperature-driven process. As the temperature increases, the hydrophobic PPO blocks of the polymer chains dehydrate and aggregate to form micelles. mdpi.comresearchgate.net At sufficiently high concentrations, these micelles pack into an ordered, often cubic, structure, resulting in the formation of a gel. d-nb.infomdpi.com This is a reversible process; the gel returns to a liquid state upon cooling. ddtjournal.com

For a 20% (w/w) aqueous solution of F-127, micellization occurs at approximately 12°C, while the sol-gel transition temperature is around 25°C. mdpi.comrsc.org The presence of DMSO at low concentrations can lower the gelation temperature. sci-hub.st For example, the addition of 5% DMSO to a 20% aqueous poloxamer 407 solution can lead to gel formation below room temperature. sci-hub.st The kinetics of gelation are also an important factor. A very rapid gelation at physiological temperatures (e.g., 37°C) may not be ideal for certain applications that require some manipulation time before the gel sets. mdpi.com

The gelation process can be investigated using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the phase transitions. researchgate.netnih.gov

Influence of Polymeric Blends and Structural Modifications on F 127 (20% solution in DMSO) Rheology.

Blending F-127 with other polymers is a common strategy to modify its rheological properties and tailor them for specific applications. For instance, associating F-127 with a carbomer homopolymer can result in blends with increased hardness, adhesiveness, and mucoadhesiveness. nih.gov The rheological behavior of these blends can vary, with some exhibiting rheopexy (time-dependent increase in viscosity) and others showing thixotropy (time-dependent decrease in viscosity). nih.gov

The addition of polysaccharides like chitosan (B1678972), gellan gum, alginate, and kappa-carrageenan can also tune the gel strength and viscoelastic behavior of F-127 hydrogels. nih.gov For example, adding chitosan to F-127 solutions can increase the gelation time because the chitosan chains can intersperse and reduce the hydrophobic interactions between the F-127 molecules. mdpi.com

Structural modifications to the F-127 polymer itself can also impact its rheology. For example, modifying F-127 with oligo(lysine) has been shown to increase the critical gelation temperature (CGT). rsc.org This is attributed to the increased hydrophilicity imparted by the lysine (B10760008) modification, which alters the hydrophilic-hydrophobic balance of the system. rsc.org

The following table summarizes the key compounds mentioned in this article:

Compound Name
Pluronic F-127 (Poloxamer 407)
Dimethyl Sulfoxide (DMSO)
Ethanol
Curcumin
Phosphate-Buffered Saline (PBS)
Sodium Chloride
Calcium Chloride
Carbomer Homopolymer
Chitosan
Gellan Gum
Alginate
Kappa-carrageenan
Oligo(lysine)

The following interactive data table provides a summary of the effects of various factors on the properties of F-127 solutions.

FactorEffect on Micellization/GelationRheological ImpactReference(s)
Low Concentration DMSO Lowers Critical Micellization Temperature (CMT)Lowers gelation temperature nih.govresearchgate.netsci-hub.st
Curcumin (Additive) Enhances micellizationCan delay gel formation nih.govresearchgate.netnih.govmdpi.com
Phosphate-Buffered Saline (PBS) Favors micellization over water- researchgate.netnih.gov
Increased F-127 Concentration Lowers sol-gel transition temperatureIncreases gel phase viscosity and yield stress researchgate.netnih.gov
Polymer Blends (e.g., Carbomer, Chitosan) Can increase gelation time (chitosan)Increases hardness, adhesiveness; can induce rheopexy or thixotropy nih.govnih.govmdpi.com
Structural Modification (e.g., Oligo(lysine)) Increases Critical Gelation Temperature (CGT)Alters hydrophilic-hydrophobic balance rsc.org

Interfacial and Intermolecular Research Dynamics of F 127 20% Solution in Dmso

Molecular Interactions of F 127 (20% solution in DMSO) with Biomolecules in Controlled Environments

The combination of F 127 and DMSO creates a unique solvent environment that significantly modulates the behavior of biomolecules such as proteins and lipids. These interactions are fundamental to the solution's application in cellular studies.

Influence on Protein and Peptide Stability and Conformation in Dimethyl Sulfoxide (B87167) Cosolvent Systems

The F 127/DMSO cosolvent system can exert significant influence on the structure and stability of proteins and peptides. F 127, also known as Poloxamer 407, is an amphiphilic polymer that can interact with the hydrophobic regions of proteins. Research on Human Serum Albumin (HSA) in an F 127 hydrogel environment showed that the protein becomes more structured, which may reflect on its biological activity. acs.org This suggests that the crowded environment created by the polymer can stabilize certain protein conformations.

DMSO, as a cosolvent, plays a critical role. It can displace water molecules bound to a protein's surface, which can alter its conformation. uiowa.edu For instance, the addition of a DMSO solution to an aqueous phase containing Poloxamer 407 and the protein sericin leads to the rapid replacement of water with DMSO, a solvent in which the protein is insoluble, thereby inducing structural changes. researchgate.net Studies using ¹H Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) have shown that DMSO directly influences the hydrophobicity of the polypropylene (B1209903) oxide (PPO) segment of F 127, which in turn affects its interaction with other molecules. diva-portal.org The conformational changes induced by these interactions are complex; circular dichroism spectroscopy of the peptide tritrpticin (B1644555) in the presence of F 127 indicated complex structural alterations that could not be fully resolved due to the presence of multiple aromatic side chains. unesp.br These findings highlight that the F 127/DMSO system does not merely act as a passive carrier but actively participates in modulating the conformational landscape of biomolecules.

Interactions with Cellular Membranes and Facilitated Permeation Mechanisms by Dimethyl Sulfoxide in In Vitro Models

The F 127/DMSO solution is particularly effective at altering cell membrane properties to facilitate the entry of molecules. This is a result of the distinct but complementary mechanisms of its two components. F 127 interacts with lipid bilayers primarily through its hydrophobic PPO block, which can insert into the membrane. This interaction can increase membrane fluidity and affect its physical properties. nih.govmdpi.com The specific effect depends on the local membrane composition and physical state. nih.gov Differential Scanning Calorimetry (DSC) studies on model liposomes have shown that the incorporation of F 127 can alter the thermotropic behavior of the lipid bilayer. nih.gov

DMSO is a well-documented penetration enhancer. Molecular dynamics simulations and experimental evidence show that DMSO can induce several changes in lipid membranes. nih.govplos.org At lower concentrations, it causes membrane thinning and increases the fluidity of the hydrophobic core. nih.govtandfonline.com At higher concentrations, it can induce the formation of transient, non-selective water pores in the membrane, which allows for the passage of ions and other hydrophilic molecules. nih.govtandfonline.comijsdr.org This pore-forming capability is a key aspect of its mechanism of action. nih.gov When used together, F 127 can help disperse a hydrophobic compound, while DMSO disrupts the membrane structure, creating pathways for the compound to enter the cell. This combined action explains the significant enhancement in the permeability of membranes to various research compounds. tandfonline.comacs.org

Role of F 127 (20% solution in DMSO) in Enhanced Solubilization and Dispersion for Research Probes

A primary application of the F 127 (20% in DMSO) solution is to overcome the poor aqueous solubility of many organic molecules, such as fluorescent dyes and other reporter probes, that are essential for cellular research.

Methodologies for Solubilizing Hydrophobic Fluorescent Dyes and Reporter Molecules for Cellular Studies

The 20% F 127 in DMSO solution is a standard reagent for preparing hydrophobic probes for use in aqueous cell culture media. biotium.comfishersci.dk It is especially common for loading the acetoxymethyl (AM) ester forms of ion indicators, such as Fluo-4, Fura-2, and Rhod-2, into live cells. biotium.combiotium.com AM esters are hydrophobic and can passively cross the cell membrane, but they are nearly insoluble in water and will precipitate if added directly to culture medium.

The established methodology involves a multi-step process to create a stable dispersion. biotium.cominterchim.frucsd.edu First, the hydrophobic dye is dissolved in anhydrous DMSO to create a concentrated stock solution, typically in the range of 1-5 mM. biotium.comlumiprobe.com Immediately before use, this dye stock solution is mixed with an equal volume of the 20% F 127 in DMSO solution. biotium.comucsd.edu This mixture is then vortexed and subsequently diluted into a physiological buffer or cell culture medium to the final desired working concentration (e.g., 1-10 µM). biotium.comlumiprobe.com The F 127 acts as a nonionic surfactant, preventing the hydrophobic dye from aggregating and precipitating in the aqueous environment, thereby facilitating its availability to the cells. biotium.comucsd.edu

Table 1: Typical Protocol for Solubilizing Hydrophobic Dyes

Step Action Purpose Typical Concentration
1 Dissolve Dye/Probe Create a concentrated stock solution. 1-5 mM in anhydrous DMSO
2 Mix with F 127 Solution Disperse the dye and prevent aggregation. Mix equal volumes of dye stock and 20% F 127 in DMSO.
3 Dilute in Medium Achieve the final working concentration for cell loading. 1-10 µM in cell culture medium/buffer
4 Incubate with Cells Allow the probe to enter the cells. 10 minutes to 1 hour at RT or 37°C

Data compiled from multiple research protocols. biotium.comlumiprobe.comucsd.edu

Principles of Intracellular Delivery of Hydrophobic Compounds via F 127 (20% solution in DMSO) in Controlled Cell Culture Systems

The successful intracellular delivery of hydrophobic compounds using this system relies on the synergistic action of F 127 and DMSO. F 127's primary role is that of a solubilizing and dispersing agent. interchim.fr Its amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules within their PPO core. mdpi.comnih.govmdpi.com This encapsulation protects the hydrophobic compound from the aqueous environment, preventing precipitation and increasing its effective concentration at the cell surface. mdpi.com

Once the F 127-encapsulated compound reaches the cell, DMSO facilitates its transport across the plasma membrane. As previously described, DMSO increases membrane permeability by inducing fluidity and creating transient pores. nih.govtandfonline.com This allows the hydrophobic compound, either as part of a micelle or as a released molecule, to gain entry into the cytoplasm. mdpi.comlumiprobe.com Furthermore, individual F 127 molecules (unimers) can insert into the cell membrane and have been reported to interact with cellular processes, which may further contribute to the accumulation of the delivered compound. mdpi.comacs.org This dual-action principle—solubilization by F 127 and permeation enhancement by DMSO—forms an effective platform for delivering a wide range of hydrophobic research probes and molecules into living cells for in vitro analysis. mdpi.combiotium.comlumiprobe.com

Table 2: Properties and Roles of System Components

Component Chemical Name/Type Key Property Primary Role in the System
F 127 Poloxamer 407 (PEO-PPO-PEO Triblock Copolymer) Amphiphilic, nonionic surfactant Solubilization and dispersion of hydrophobic molecules; micelle formation. interchim.frnih.gov
DMSO Dimethyl Sulfoxide Aprotic solvent; membrane penetration enhancer Initial solvent for hydrophobic probes; facilitates transport across the cell membrane. nih.govtandfonline.com

This table summarizes the principal functions of each component in the delivery system.

Advanced Research Model Applications and Engineering of F 127 20% Solution in Dmso Systems

Design and Fabrication of F 127 (20% solution in DMSO)-Based Nanocarrier Systems for Research Compounds

The amphiphilic nature of Pluronic F 127 allows it to form core-shell micellar structures in aqueous environments, making it an ideal candidate for the encapsulation of hydrophobic research compounds. nih.govdovepress.com These nanocarrier systems are instrumental in solubilizing poorly water-soluble molecules and providing controlled release profiles for experimental studies.

Polymeric Nanoparticles and Micelles for Controlled Research Compound Encapsulation and Release in In Vitro Systems

Pluronic F 127 self-assembles into spherical micelles with a hydrophobic PPO core that serves as a reservoir for non-polar research compounds, and a hydrophilic PEO shell that forms a stable interface with the aqueous medium. nih.gov This structure enhances the stability and solubility of encapsulated compounds. The size of these micelles typically ranges from 10 to 100 nm, which allows them to be utilized in various cell-based assays. nih.gov

The encapsulation process often involves methods like thin-film hydration, where a film of the research compound and F 127 is hydrated with an aqueous solution, leading to the spontaneous formation of drug-loaded micelles. nih.gov The release of the encapsulated compound from the micelles is a controlled process, governed by diffusion and the dissociation of the micellar structure. In in vitro release studies, F 127-based nanocarriers have demonstrated the ability to provide sustained release of compounds over extended periods. mdpi.com For instance, redox-responsive micelles have been developed where the release is triggered by specific conditions, such as the high glutathione (B108866) concentrations found within tumor cells, allowing for targeted intracellular release in experimental models. dovepress.comnih.gov

Table 1: Characteristics of F 127-Based Nanocarriers for Encapsulation of Various Research Compounds

Research Compound Nanocarrier System Average Size (nm) Encapsulation Efficiency (%) Key Finding
Solasodine F127 Micelles Not Specified Not Specified Showed significantly higher growth inhibition in HeLa and A549 cells compared to free solasodine. nih.gov
Silibinin (SLB) FA-functionalized F127 Micelles 17.7 79.43 Demonstrated slower, more sustainable release compared to the free form of the compound. mdpi.com
Paclitaxel (PTX) F127-Folate Nanocrystals Not Specified Not Specified Exhibited a sustained release profile over an extended period in in vitro dissolution studies. mdpi.com
Bufalin Cross-linked F127 Micelles 20 (at 37°C) High Release was markedly accelerated in conditions mimicking the intracellular tumor environment. nih.gov
Doxorubicin (DOX) F127-SS-TOC Micelles 51.87 Not Specified The redox-sensitive carrier was designed for triggered release in specific intracellular environments. dovepress.com

Functionalization Strategies for Surface Modification and Ligand Conjugation in Nanocarrier Design

To enhance the specificity of nanocarriers for targeted research applications, the surface of F 127 micelles can be functionalized with various ligands. mdpi.com This modification transforms the nanocarrier from a passive delivery vehicle into an active targeting system capable of recognizing and binding to specific cellular receptors. nih.govmdpi.com Active targeting is particularly useful in cancer research models where cells often overexpress certain surface receptors. mdpi.com

Common functionalization strategies involve chemically conjugating targeting moieties such as folic acid (FA), antibodies, peptides (e.g., Tat peptide), and aptamers to the distal ends of the PEO chains of F 127. nih.govnih.govrsc.org For example, folic acid is a widely used ligand to target cells that overexpress the folate receptor, such as certain cancer cell lines (e.g., HeLa, KB cells). nih.govmdpi.comnih.gov This receptor-mediated endocytosis significantly increases the intracellular concentration of the encapsulated research compound in the target cells compared to non-target cells or non-functionalized micelles. nih.gov The introduction of primary amine groups onto the F 127 polymer is another strategy that allows for the subsequent coupling of various ligands. expresspolymlett.com

Table 2: Examples of Ligand-Functionalized F 127 Nanocarriers for Targeted Research

Ligand Target Receptor/Cell Type Research Application
Folic Acid (FA) Folate Receptor (overexpressed in HeLa, KB, SKOV3, and HepG2 cells) Targeted delivery of anticancer research compounds to specific cancer cell lines in vitro. nih.govnih.govmdpi.comnih.gov
Transferrin (Tf) Transferrin Receptor (overexpressed in brain tumor and breast cancer cells) Enhanced delivery to brain tumor models and overcoming multidrug resistance in breast cancer cells. nih.govrsc.org
Biotin Biotin Receptor (overexpressed in A549 lung cancer cells) Active targeting and bioimaging of cisplatin-resistant lung cancer cells. nih.gov
Cetuximab Epidermal Growth Factor Receptor (EGFR) Targeted delivery of siRNA to breast cancer cells. nih.gov
Tat Peptide Human primary glioblastoma U87-MG cells Enhanced cellular uptake in brain tumor targeting models. rsc.org

Incorporation of F 127 (20% solution in DMSO) in Theragnostic Platform Development for Preclinical Imaging and Research

Theragnostic platforms combine therapeutic agents and diagnostic imaging capabilities within a single formulation, allowing for the simultaneous monitoring of delivery and therapeutic effect in preclinical models. semanticscholar.org F 127-based nanocarriers are well-suited for developing such platforms due to their ability to co-encapsulate research compounds and imaging agents. nih.gov

For fluorescence imaging, fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) can be conjugated to the F 127 polymer. nih.gov This allows for the visualization of nanocarrier uptake and distribution within cells or tissues using techniques like confocal laser scanning microscopy and flow cytometry. nih.govnih.gov For magnetic resonance imaging (MRI), F 127 can be used to stabilize superparamagnetic iron oxide nanoparticles (SPIONs). rsc.orgnih.gov These functionalized nanoparticles act as contrast agents, enabling non-invasive imaging to monitor the accumulation of the nanocarrier at a target site in vivo. nih.govnih.gov Such theragnostic systems are invaluable tools in preclinical research for validating the targeting efficiency of a delivery system and assessing the response to a therapeutic compound in real-time. semanticscholar.orgnih.gov

F 127 (20% solution in DMSO) in Engineered Microenvironments for In Vitro and Ex Vivo Studies

Beyond discrete nanocarriers, concentrated solutions of Pluronic F 127 are used to create bulk hydrogels that serve as three-dimensional (3D) microenvironments for cell and tissue culture research. These systems better mimic the native extracellular matrix compared to traditional 2D cell culture. nih.gov

Hydrogel Scaffolds for Cell Culture and Tissue Engineering Research Models

A key property of Pluronic F 127 is its thermo-reversible gelation; its aqueous solutions are liquid at low temperatures (e.g., 4°C) and form a gel at physiological temperatures (e.g., 37°C). nih.govresearchgate.net This allows for the convenient encapsulation of cells at a low temperature, followed by the formation of a 3D cell-laden scaffold upon warming. nih.gov These hydrogels are biocompatible, biodegradable, and non-toxic, supporting the viability and proliferation of various cell types, including dental pulp stem cells, fibroblasts, and adipose-derived mesenchymal stem cells. nih.govresearchgate.netresearchgate.net

The mechanical properties of the hydrogel, such as stiffness, can be tuned by adjusting the concentration of F 127. researchgate.netnih.gov For example, a 25% w/v F 127 hydrogel has been shown to have suitable viscoelastic properties for bioprinting applications, with a storage modulus (G') of 16,500 Pa at 37°C. unicampus.itpolito.it The porous network structure of the hydrogel facilitates the transport of nutrients and waste, which is essential for maintaining cell viability in 3D culture. researchgate.net To improve cell adhesion, which can be limited on unmodified F 127, the hydrogels can be blended with other polymers like gelatin or functionalized with cell-adhesive peptides such as RGD. nih.govrsc.org

Table 3: Properties of Pluronic F 127 Hydrogels for Cell Culture Applications

F 127 Concentration (% w/v) Gelation Temperature (°C) Cell Type Studied Key Application/Finding
20-30 ~22-31 Human Mesenchymal Stem Cells F127-gelatin composites showed significant cell viability and biocompatibility. rsc.org
20 Not Specified Dental Pulp Stem Cells (DPSCs) Supported viability, proliferation, and differentiation of encapsulated DPSCs. nih.gov
25 Fast gelation at 37°C Balb/3T3 Fibroblasts Selected as a suitable bio-ink for 3D bioprinting of cellularized scaffolds. researchgate.netunicampus.it
Not Specified Not Specified Human Dermal Fibroblasts (HDF) Scaffolds produced using an F-127 supporting bath showed excellent biocompatibility and supported robust cell proliferation. mdpi.com
Not Specified Not Specified Adipose-Derived Mesenchymal Stem Cells (AdMSCs) The hydrogel was found to be a versatile and biocompatible delivery system for AdMSCs. researchgate.net

Development of Stimuli-Responsive Materials for Controlled Release in Experimental Systems

The inherent thermo-sensitivity of Pluronic F 127 is a primary example of a stimuli-responsive property that can be exploited for controlled release in experimental systems. nih.govdovepress.com The sol-gel transition allows for the creation of an injectable depot that solidifies in situ, providing sustained release of an encapsulated agent as the gel network erodes or as the agent diffuses out. nih.govresearchgate.net

Furthermore, F 127 can be combined with other polymers to create multi-responsive hydrogels. For example, by incorporating pH-sensitive polymers like poly(acrylic acid) (AA) or chitosan (B1678972), hydrogels can be designed to swell or shrink in response to changes in pH. nih.govpolyu.edu.hkbohrium.com In one study, a dual-responsive hydrogel was developed using F 127 with N,N,N-trimethyl chitosan and polyethylene (B3416737) glycolated hyaluronic acid. polyu.edu.hk This system demonstrated pH-dependent swelling and release of gallic acid, with a significantly higher cumulative release at pH 7.4 compared to more acidic conditions. polyu.edu.hk Similarly, redox-responsive F 127 materials have been synthesized by incorporating disulfide bonds that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT), mimicking the intracellular environment and triggering the dissociation of the material and release of its payload. dovepress.comnih.gov These stimuli-responsive systems provide sophisticated tools for researchers to control the release of compounds in in vitro and ex vivo models with high spatial and temporal precision.

Application in Advanced Cell Loading Protocols and Biological Assay Development

The 20% solution of F 127 in dimethyl sulfoxide (B87167) (DMSO) is a critical reagent in advanced cell biology protocols, primarily for its role as a nonionic surfactant that facilitates the loading of water-insoluble fluorescent indicators and other lipophilic probes into living cells. ucsd.eduinterchim.frthermofisher.comaatbio.com Its principal function is to disperse and solubilize hydrophobic molecules, particularly the acetoxymethyl (AM) ester forms of ion indicators, in aqueous physiological media, thereby enabling their transport across the cell membrane. ucsd.edubiotium.combiotium.com

The standard protocol involves preparing a concentrated stock solution of the desired dye or AM ester (typically 1-5 mM) in anhydrous DMSO. ucsd.eduinterchim.frbiotium.com Immediately before use, this stock solution is mixed in equal volumes with the 20% F 127 in DMSO solution. ucsd.eduthermofisher.combiotium.com This mixture is then diluted into the cell culture medium or buffer to achieve the final desired probe concentration, which generally ranges from 1 µM to 10 µM. ucsd.eduinterchim.frbiotium.com The final concentration of F 127 is typically kept at or below 0.1% to avoid altering cell membrane properties. ucsd.eduthermofisher.com Cells are subsequently incubated in this loading buffer for a period ranging from 10 minutes to over an hour, at either room temperature or 37°C, to allow for probe uptake. ucsd.edubiotium.comlumiprobe.com Loading at room temperature may reduce the compartmentalization of the dye into organelles such as mitochondria. biotium.com

This methodology is instrumental in a variety of biological assays that rely on intracellular ion concentration measurements. F 127 (20% in DMSO) is routinely used to load calcium indicators like Fura-2 AM, Fluo-3 AM, Indo-1 AM, and Rhod-2 AM. interchim.frbiotium.comthomassci.com Its use has been shown to enhance the loading of Fura-2 AM in cardiomyocytes and to facilitate uniform loading in HL-1 atrial muscle cells for Ca2+ imaging. Beyond calcium indicators, it is also employed for loading other probes such as SBFI-AM and PBFI-AM for sodium and potassium sensing, respectively, and even for cell-permeable caged compounds like ci-IP3/PM. ucsd.edurndsystems.com The use of F 127 is considered essential for some dyes and optional for others, but its inclusion generally improves the consistency and efficiency of cellular loading. ucsd.eduthermofisher.com

Table 1: Examples of Probes Loaded Using F 127 (20% solution in DMSO) for Biological Assays

Probe (AM Ester Form)Ion/Target MeasuredTypical Cell Line/TypeResearch Application
Fura-2, AMIntracellular Calcium (Ca²⁺)HL-1 Atrial Muscle Cells, Hamster Fibroblasts, Primary Ventricular CardiomyocytesCalcium imaging, studying Ca²⁺ signaling pathways. thomassci.com
Fluo-3, AMIntracellular Calcium (Ca²⁺)VariousGeneral calcium concentration measurement. ucsd.edubiotium.comthomassci.com
Indo-1, AMIntracellular Calcium (Ca²⁺)VariousRatiometric calcium measurement. ucsd.edubiotium.comthomassci.com
Rhod-2, AMIntracellular Calcium (Ca²⁺)VariousMitochondrial calcium measurement. interchim.frbiotium.comthomassci.com
BAPTA, AMIntracellular Calcium (Ca²⁺)VariousCalcium chelation and buffering. rndsystems.com
SBFI, AMIntracellular Sodium (Na⁺)VariousSodium ion concentration measurement. ucsd.eduinterchim.frthermofisher.com
ci-IP3/PMInositol Trisphosphate (IP₃)VariousCaged compound for studying IP₃-mediated signaling. rndsystems.com

F 127 (20% solution in DMSO) in Solubility Enhancement for Biological and Material Science Research

The combination of F 127 (also known as Poloxamer 407) and DMSO serves as a powerful system for solubility enhancement, with significant applications in both biological and material science research. sci-hub.stnih.govpubcompare.ai Poloxamer 407 is an amphiphilic triblock copolymer composed of hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks. sci-hub.st This structure allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules and increasing their apparent solubility. sci-hub.stnih.gov DMSO acts as a potent polar aprotic solvent and, when used with F 127, functions as a co-solvent that can significantly modify the system's properties. sci-hub.stnih.govpubcompare.ai

In material science, a primary application involves the engineering of thermoresponsive hydrogels for controlled drug delivery. mdpi.com F 127 solutions, typically at concentrations around 20%, exhibit reverse thermal gelation, meaning they are liquid at low temperatures and form a semi-solid gel at higher temperatures, such as physiological body temperature. sci-hub.st This property is exploited to create injectable drug delivery systems that can be administered as a liquid and then form a gel depot in situ, allowing for the localized and sustained release of therapeutic agents. mdpi.com The inclusion of DMSO in these formulations has been shown to reduce the critical micellization and gelation temperatures of the poloxamer solution. sci-hub.stnih.govresearchgate.net This modulation of the sol-gel transition temperature is a key engineering parameter. Research has shown that even a 5% concentration of DMSO in a 20% Poloxamer 407 solution can induce gel formation below room temperature, which can be advantageous for ensuring in situ gelation. sci-hub.st These hydrogel systems have been explored for delivering anticancer drugs, anti-inflammatory agents like dexamethasone, and opioid antagonists such as naltrexone. mdpi.comrsc.org

In biological research, the F 127/DMSO system is crucial for solubilizing a wide range of poorly water-soluble compounds for in vitro and cellular assays. Many newly developed drugs and chemical probes are hydrophobic, which severely limits their application in aqueous biological systems. nih.govresearchgate.net The F 127 and DMSO combination facilitates the dissolution of these compounds, making them accessible for biological testing. nih.gov Studies have investigated the effect of DMSO on the release profile of drugs from F 127 hydrogels, finding that it can accelerate the release of hydrophobic drugs like flufenamic acid while reducing the release of hydrophilic ones such as metoprolol (B1676517) tartrate. nih.govresearchgate.net This demonstrates the system's utility in tuning drug release kinetics based on the hydrophobicity of the encapsulated molecule.

Table 2: Research Applications of F 127/DMSO Systems in Solubility Enhancement

Research AreaCompound/MaterialRole of F 127/DMSO SystemKey Finding/Application
Material Science / Drug Delivery Naltrexone (NTX)Forms a thermo-sensitive gel to act as a drug depot. rsc.orgSustains NTX delivery through microneedle-treated skin, enhancing transdermal permeation. rsc.org
Material Science / Drug Delivery DexamethasoneCreates an injectable, thermosensitive hydrogel for controlled release. mdpi.comThe combination with chitosan prolongs drug retention time in joints for osteoarthritis treatment. mdpi.com
Material Science / Drug Delivery Gemcitabine hydrochloride (GEM)Forms thermo-responsive hydrogel blends intended for targeted cancer therapy. Blending with carboxymethyl chitosan enhances structural stability for potential use as an injectable drug delivery system.
Biological Research / Pharmaceutics Flufenamic acid (hydrophobic drug)Solubilizes the drug and modulates its release from a hydrogel matrix. nih.govresearchgate.netThe presence of DMSO in the poloxamer gel accelerates the release of the hydrophobic drug. nih.govresearchgate.net
Biological Research / Pharmaceutics Metoprolol tartrate (hydrophilic drug)Modulates the release of the hydrophilic drug from a hydrogel matrix. nih.govresearchgate.netThe presence of DMSO in the poloxamer gel reduces the release rate of the hydrophilic drug. nih.govresearchgate.net

Methodological Paradigms and Characterization Approaches in F 127 20% Solution in Dmso Research

Spectroscopic and Scattering Techniques for Structural and Dynamic Elucidation

A variety of spectroscopic and scattering techniques are instrumental in characterizing the structural and dynamic properties of F 127. These methods provide insights into the molecular structure, self-assembly, and solution behavior of the copolymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of F 127. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure of the polymer, identifying the characteristic peaks of the ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) blocks. Studies often employ deuterated DMSO (DMSO-d6) as the solvent for these analyses, providing a clear spectral window for the polymer's signals. nih.gov

Dynamic Light Scattering (DLS) is widely used to determine the hydrodynamic diameter of F 127 micelles in solution. While much of the existing data pertains to aqueous solutions, these studies reveal that F 127 self-assembles into micelles with diameters typically in the nanometer range. The size of these micelles is a critical parameter, influencing their interaction with biological systems. The micellization process is temperature-dependent, and DLS is a key technique for monitoring these transitions. nih.gov

Small-Angle X-ray Scattering (SAXS) provides more detailed information about the shape, size, and internal structure of the F 127 micelles and their arrangement in solution. In aqueous solutions, SAXS studies have shown that at sufficient concentrations, F 127 micelles can pack into ordered structures, such as face-centered cubic (FCC) lattices. These ordered phases are responsible for the thermoreversible gelation behavior of F 127 solutions. The presence of DMSO can influence these self-assembled structures by altering the solvent quality for the polymer blocks. researchgate.net

The table below summarizes the application of these techniques in the study of F 127.

TechniqueInformation ObtainedSolvent System Often Used
¹H and ¹³C NMR Chemical structure confirmation, block copolymer compositionDMSO-d6
Dynamic Light Scattering (DLS) Hydrodynamic diameter of micelles, micelle size distributionAqueous solutions
Small-Angle X-ray Scattering (SAXS) Micelle shape and size, ordered structures (e.g., FCC lattice)Aqueous solutions

Microscopic and Imaging Modalities for Investigating Cellular Interactions and System Morphology

Microscopic and imaging techniques are essential for visualizing the morphology of F 127 systems and their interactions with biological entities, particularly cells.

A primary application of a 20% solution of F 127 in DMSO is to facilitate the loading of hydrophobic fluorescent dyes into living cells. biotium.comtocris.comthomassci.com This enables the use of various fluorescence microscopy techniques, such as confocal microscopy and two-photon microscopy , to study intracellular processes. For instance, F 127 is commonly used to solubilize acetoxymethyl (AM) esters of calcium indicators like Fura-2 and Fluo-4, allowing for real-time imaging of cellular calcium dynamics. tocris.comresearchgate.net The surfactant properties of F 127 aid in dispersing the dye molecules and their passage across the cell membrane.

Transmission Electron Microscopy (TEM) is employed to visualize the morphology of F 127 micelles and nanostructures. In aqueous solutions, TEM images have confirmed the presence of spherical micelles. researchgate.netmdpi.comresearchgate.net These images provide direct evidence of the self-assembly of the block copolymer into nano-sized aggregates. While specific TEM studies on 20% F 127 in DMSO are not prevalent, the data from aqueous systems offer a foundational understanding of the expected morphology.

The following table outlines the use of these imaging modalities in F 127 research.

Imaging ModalityApplication in F 127 ResearchKey Findings
Fluorescence Microscopy (Confocal, Two-Photon) Facilitating the loading of fluorescent dyes for cellular imaging.Enables visualization of intracellular ion concentrations and other biological processes.
Transmission Electron Microscopy (TEM) Direct visualization of micelle morphology.Confirms the formation of spherical micelles in the nanometer size range in aqueous solutions. researchgate.netmdpi.comresearchgate.net

Quantitative Assessment of Material and Biological Properties in Research Settings

The quantitative assessment of the material and biological properties of F 127 solutions is crucial for their application in areas such as drug delivery and tissue engineering.

Rheology is used to characterize the flow behavior and viscoelastic properties of F 127 solutions. A hallmark of concentrated aqueous F 127 solutions is their thermoreversible gelation; they are liquid at low temperatures and form a gel at higher temperatures. researchgate.netnih.govbohrium.comnih.gov Rheological measurements, such as viscosity and storage and loss moduli (G' and G''), are used to quantify the sol-gel transition temperature and the mechanical strength of the resulting hydrogel. nih.gov The addition of DMSO can modulate these properties by affecting the hydration of the polymer chains. researchgate.net

Drug release kinetics are studied to evaluate the potential of F 127 formulations as controlled delivery systems. These studies typically involve loading a model drug into the F 127 micelles or hydrogel and then measuring the rate of drug release over time into a surrounding medium. nih.govcaybdergi.comresearchgate.netscielo.brnih.gov The release profile is influenced by factors such as the drug's hydrophobicity, its interaction with the micellar core, and the erosion or dissolution of the F 127 matrix. researchgate.netnih.gov

This table summarizes the quantitative assessment methods used for F 127.

Property AssessedMethod(s)Key Parameters Measured
Material Properties RheologyViscosity, Storage Modulus (G'), Loss Modulus (G''), Sol-Gel Transition Temperature
Biological Properties Drug Release StudiesCumulative drug release, release rate, release mechanism
Cytotoxicity Assays (e.g., MTT)Cell viability, IC50 values

Emerging Research Directions and Future Perspectives in F 127 20% Solution in Dmso Investigations

Development of Novel Functionalizations and Composite Material Formulations with F 127 (20% solution in DMSO)

The inherent structure of F 127, a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO), lends itself to chemical modification, or functionalization, to enhance its properties and tailor it for specific applications. nih.gov Researchers are also actively formulating composite materials by blending or loading F 127 with other polymers and nanoparticles to create synergistic effects.

Novel Functionalizations: Chemical modification of the terminal hydroxyl groups of the F 127 polymer is a primary strategy for creating novel functionalities. Studies have demonstrated the successful synthesis of carboxylic acid- and amine-modified F 127 by reacting it with β-alanine and ethylenediamine (B42938), respectively. nih.gov These reactions often utilize anhydrous DMSO to dissolve the reactants, highlighting the relevance of the F 127 in DMSO solution as a starting point for synthesis. nih.gov Another significant functionalization is the acrylation of F 127 to form di-acrylated Pluronic F 127 (F127-DA). researchgate.net This modification allows for the creation of non-swellable hydrogels with higher mechanical strength compared to conventional materials, which is crucial for applications requiring structural stability. researchgate.net Furthermore, folic acid has been conjugated to F 127 to create targeted drug delivery systems that can exploit folate receptor-mediated endocytosis in cancer cells. nih.gov

Composite Material Formulations: The development of composite materials incorporating F 127 is a burgeoning field. Researchers have created supermagnetic nanocomposites by coating iron oxide nanoparticles with F 127 for use as contrast agents and in magnetic drug delivery systems. nih.gov In these composites, the amphiphilic nature of F 127 facilitates the functionalization with hydrophobic drugs through hydrophobic interactions. nih.gov Another approach involves blending F 127 with natural polymers like chitosan (B1678972) to prepare microspheres for mucoadhesive drug delivery, which exhibit improved physical stability and swelling capacity. researchgate.net F 127 hydrogels are also being used as carriers for exosomes, such as those derived from human adipose-derived stem cells, to improve fat graft survival by promoting angiogenesis. nih.gov

Functionalization/Composite TypeKey ComponentsPrimary ApplicationKey Finding
Terminal FunctionalizationF 127, β-alanine (carboxyl), ethylenediamine (amine)Brain Drug DeliverySuccessful modification of terminal groups to improve mechanical properties of hydrogels through enhanced hydrogen bonding. nih.gov
Di-acrylated HydrogelF 127, AcrylateCell Spheroid FormationCreates a non-swellable hydrogel with high mechanical strength, maintaining the structural integrity of microwells. researchgate.net
Targeted MicellesF 127, Folic AcidMultidrug Resistant Tumor TreatmentFolate-conjugated micelles enhance cellular uptake and show stronger antitumor efficacy in resistant tumors. nih.gov
Magnetic NanocompositeF 127, Iron Oxide Nanoparticles (MNPs), Doxorubicin (DOX)Cancer Therapy and ImagingF 127 coating provides aqueous colloidal stability and enables pH-sensitive drug release in acidic tumor environments. nih.gov
Exosome-Loaded HydrogelF 127, Human Adipose-Derived Stem Cell ExosomesTissue Regeneration (Fat Grafting)The composite hydrogel promotes angiogenesis, significantly improving fat graft survival. nih.gov
Polymer Blend MicrospheresF 127, ChitosanMucoadhesive Drug DeliveryBlend microspheres show better physical stability and swelling capacity compared to chitosan alone. researchgate.net

Expanding Applications in Complex Biological Mimetic Systems and Organoid Models

The unique thermo-reversible gelation property of F 127—existing as a solution at low temperatures and forming a hydrogel at physiological temperatures—makes it an invaluable tool for creating 3D cell culture environments that mimic native tissue. tudelft.nlnih.gov This has led to its increasing use in the development of complex biological mimetic systems and organoid models.

F 127-based platforms are being engineered to standardize and improve the reproducibility of organoid cultures. A novel strategy utilizes F 127 to trigger highly uniform spheroid assembly, enabling a "one-pot" organoid differentiation method. nih.gov This approach has been successfully used to generate cortical, nephron, hepatic, and lung organoids with improved consistency and at a significantly lower cost compared to traditional methods. nih.gov

In the field of "organ-on-a-chip" technology, F 127 hydrogels serve as a transient, removable barrier. tudelft.nl For instance, in a model for vascularized cortical organoids, an F 127 hydrogel can be used to separate the organoid culture from a vascular cell culture. tudelft.nl This allows the organoid to mature sufficiently before the barrier is removed by simply lowering the temperature, enabling the study of vascular integration into the neural tissue. tudelft.nl Furthermore, functionalized F127-DA hydrogels have been used to create concave microwells for the formation of uniform-sized vascular spheroids, providing a high-throughput platform for screening drugs and studying vascular biology. researchgate.net

System/ModelRole of F 127Key Outcome
One-Pot Organoid DifferentiationTriggers uniform spheroid assembly of stem cells.Highly reproducible generation of cortical, nephron, hepatic, and lung organoids with reduced costs. nih.gov
Vascularized Cortical Organoid-on-a-ChipActs as a thermo-reversible, transient barrier between organoid and vascular cultures.Effectively separates cell cultures during initial maturation and can be removed on-demand to study tissue integration. tudelft.nl
Vascular Spheroid Formation PlatformForms a non-swellable F127-DA hydrogel with stable concave microwells.Provides a convenient method for generating large numbers of uniform-sized vascular spheroids for high-throughput screening. researchgate.net

Computational and Theoretical Modeling of F 127 (20% solution in DMSO) Behavior and Interactions

To fully harness the potential of F 127 in advanced applications, a fundamental understanding of its molecular behavior is essential. Computational and theoretical modeling have become powerful tools for investigating the structural and mechanical properties of F 127 assemblies, such as micelles and lamellar phases, at a level of detail that is difficult to achieve experimentally. researchgate.netmdpi.com

Molecular dynamics (MD) simulations, particularly using coarse-grain (CG) models like the Martini force field, allow researchers to study the self-assembly and stability of F 127 systems over extended time and length scales. mdpi.com These simulations can analyze how individual polymer conformations (e.g., S-shape vs. U-shape) influence the properties of the resulting micellar and lamellar structures. researchgate.net Such models provide insights into the internal organization of these systems, including the hydration levels of the PPO core and PEO corona, which are critical for understanding drug-loading capabilities. researchgate.netmdpi.com

Theoretical models are also employed to understand the dynamics of molecules within F 127 hydrogels. chemrxiv.org For example, the quenching methodology of triplet excited states has been used to probe the microenvironment within the gel and sol phases. chemrxiv.org These studies help determine kinetic parameters such as the association and dissociation rate constants of guest molecules with the F 127 micelles, providing a molecular-scale view of how drugs or other molecules are encapsulated and released. chemrxiv.org This theoretical approach can elucidate the differences in microviscosity within various regions of the hydrogel, which governs the diffusion and interaction of embedded molecules. chemrxiv.org

Modeling TechniqueFocus of StudySignificant Findings
Coarse-Grain Molecular Dynamics (CG-MD)Analysis of micellar and lamellar phases of F 127.Revealed structural and mechanical properties that are difficult to access experimentally; showed that single co-polymers retained memory of their initial S- or U-shaped configuration during simulations. researchgate.netmdpi.com
Theoretical Quenching ModelsDynamics of small molecules within F 127 sol and gel phases.Allows for the determination of association and dissociation rate constants of guest molecules with micelles, providing insight into molecular encapsulation and release mechanisms. chemrxiv.org

Q & A

Basic Research Questions

Q. How should F 127 (20% in DMSO) be prepared and stored to minimize cytotoxicity in cell-based assays?

  • Methodological Answer : To prevent cytotoxicity, ensure DMSO concentrations in the final working solution do not exceed 0.1–0.5%. Mix the 20% F 127/DMSO stock solution 1:1 with AM ester probes (e.g., 1–5 mM in DMSO), then dilute into cell-loading buffer (e.g., HHBS) to achieve a final probe concentration of 1–10 μM. Pre-warm the solution to 37°C if precipitation occurs, and centrifuge before use. Store the stock solution at room temperature (avoid freezing) for up to 6 months . Always include vehicle controls (DMSO-only) to isolate solvent effects .

Q. What methods are recommended to determine the optimal concentration of F 127 for enhancing probe solubility without compromising cell viability?

  • Methodological Answer : Titrate F 127 concentrations (e.g., 0.1–2% w/v) alongside fixed probe concentrations. Use viability assays (e.g., CCK-8 or SYTOX™ Blue exclusion) to assess cytotoxicity. For example, combine 20% F 127/DMSO with Indo-1 AM (5 mM) at a 1:1 ratio, then dilute into buffer to test final F 127 concentrations. Compare fluorescence intensity (probe uptake) and viability data to identify the optimal balance .

Q. How can researchers calculate dilutions for F 127/DMSO stock solutions to achieve target experimental concentrations?

  • Methodological Answer : Use the formula:
    C1V1=C2V2C_1V_1 = C_2V_2

Where C1C_1 = stock concentration (20%), V1V_1 = volume of stock needed, C2C_2 = target concentration, and V2V_2 = total working volume. For example, to prepare 1 mL of 1% F 127:
(20%)×V1=(1%)×1mLV1=0.05mL(50μL)(20\%) \times V_1 = (1\%) \times 1\,mL \quad \Rightarrow \quad V_1 = 0.05\,mL\,(50\,\mu L)

Adjust for DMSO tolerance by ensuring the final DMSO concentration is ≤0.5% .

Advanced Research Questions

Q. How can solvent-induced structural changes in F 127 (e.g., DMSO vs. aqueous buffers) lead to contradictory drug release data, and how should this be addressed experimentally?

  • Methodological Answer : DMSO stabilizes micelle formation in F 127, altering drug encapsulation efficiency compared to aqueous systems. To resolve discrepancies:

Characterize micelle size and critical micelle concentration (CMC) in DMSO vs. buffer using dynamic light scattering (DLS).

Compare drug release profiles (e.g., dialysis membrane method) under both solvent conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.